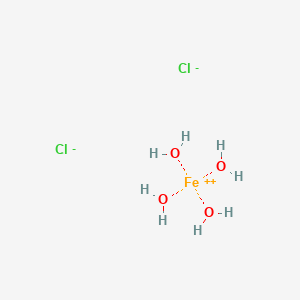

Iron(2+);dichloride;tetrahydrate

Description

BenchChem offers high-quality Iron(2+);dichloride;tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(2+);dichloride;tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(2+);dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSMOXHYUFMBLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeH8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7758-94-3 (Parent) | |

| Record name | Iron(2+) chloride, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

198.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-10-9 | |

| Record name | Iron(2+) chloride, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Ferrous Chloride Tetrahydrate (CAS 13478-10-9) in Pharmaceutical Applications

Executive Summary

Ferrous chloride tetrahydrate (FeCl₂[1][2][3][4][5][6]·4H₂O) is a paramagnetic, high-solubility iron(II) source critical to modern drug development, particularly in the synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for MRI contrast agents and targeted drug delivery. Unlike its ferric (Fe³⁺) counterparts, FeCl₂·4H₂O requires rigorous redox control; its utility is defined by its electron-donating capability. This guide provides a field-proven framework for maintaining the "Redox Integrity" of this reagent, ensuring high-purity outcomes in nanomedicine and organic synthesis.

Part 1: Physicochemical Profile & Thermodynamic Data

The utility of FeCl₂[1][2][4][7]·4H₂O relies on its crystal structure and susceptibility to oxidation. The tetrahydrate form is the most stable commercially available variant but remains thermodynamically driven toward the Fe(III) state in the presence of oxygen and moisture.

Table 1: Critical Physicochemical Properties

| Property | Metric | Technical Context |

| CAS Number | 13478-10-9 | Specific to the tetrahydrate form.[2][8][9][10] |

| Formula Weight | 198.81 g/mol | Includes 4 waters of hydration; critical for stoichiometry. |

| Appearance | Pale Green / Blue-Green | Indicator: Yellow/Brown hue indicates oxidation to Fe(III). |

| Solubility (Water) | ~1600 g/L (20°C) | Highly soluble; endothermic dissolution. |

| Crystal Structure | Monoclinic | Coordination geometry involves octahedral [FeCl₂(H₂O)₄] units. |

| Magnetic Susceptibility | Paramagnetic | Precursor for superparamagnetic materials. |

| Decomposition | > 105°C | Loses water of hydration; risk of hydrolysis to HCl. |

| Redox Potential | Fe(II) is a moderate reducing agent; easily oxidized by atmospheric O₂. |

Part 2: The "Redox-Integrity" Handling Protocol (Self-Validating System)

The Challenge: The primary failure mode in FeCl₂ applications is the inadvertent oxidation to Ferric Chloride (FeCl₃) or Iron(III) Hydroxide oxides, which act as impurities in SPION synthesis and alter reaction kinetics in reductions.

The Solution: A self-validating "Traffic Light" protocol. This system forces the operator to validate the reagent quality before commitment to the batch.

Diagram 1: Oxidation Prevention & Validation Workflow

Caption: Operational workflow for ensuring Ferrous Chloride integrity. The "Traffic Light" visual check combined with phenanthroline validation prevents the use of compromised reagents.

Protocol Details

-

Visual "Traffic Light" Check:

-

Green/Blue: High purity Fe(II). Proceed.

-

Yellow/Orange: Partial oxidation (>1% Fe(III)). Acceptable for waste treatment; REJECT for SPION synthesis.

-

Brown/Caked: Severe oxidation/hydration loss. DISCARD .

-

-

Solvent Deoxygenation (Critical):

-

FeCl₂ solutions oxidize rapidly (minutes) in air-saturated water.

-

Rule: All solvents (water, ethanol) must be sparged with N₂ or Ar for at least 30 minutes prior to dissolving the solid.

-

-

Chemical Validation (The "Red" Check):

-

Take a 10 µL aliquot of the prepared solution.

-

Add to 1 mL of 0.1% 1,10-phenanthroline solution.

-

Instant Deep Red Color: Confirms presence of Fe(II).

-

Pale/Yellow Color: Indicates oxidation has occurred.

-

Part 3: Application in Drug Development (SPION Synthesis)

The most critical pharmaceutical application of FeCl₂·4H₂O is the synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs,

-

MRI Contrast Enhancement:

shortening agents. -

Hyperthermia Therapy: Magnetic heating of tumors.

-

Targeted Drug Delivery: Magnetic guidance of cytotoxic payloads.

Mechanism: The synthesis typically utilizes the Massart Co-precipitation Method , where Fe(II) and Fe(III) are mixed in a 1:2 molar ratio. The FeCl₂ provides the essential Fe(II) species required to form the inverse spinel structure of magnetite (

Diagram 2: SPION Co-Precipitation Synthesis Pathway

Caption: Massart Co-precipitation pathway. The 1:2 ratio of Fe(II):Fe(III) is strictly controlled by the purity of the FeCl2 input.

Part 4: Experimental Protocols

Protocol A: High-Purity SPION Synthesis (Massart Method)

Objective: Synthesize ~10 nm magnetite nanoparticles for surface functionalization.

Reagents:

-

Ammonium Hydroxide (25%)[12]

-

Deionized Water (degassed)

Step-by-Step Methodology:

-

Preparation: Degas 100 mL of DI water with

flow for 30 minutes. -

Precursor Dissolution:

-

Dissolve 0.99 g FeCl₂·4H₂O (5.0 mmol) and 2.70 g FeCl₃·6H₂O (10.0 mmol) in 50 mL of degassed water.

-

Note: Maintain

blanket. The solution should be orange/brown (dominated by Fe(III) color) but clear.

-

-

Co-Precipitation:

-

Heat solution to 80°C under vigorous stirring (1000 RPM).

-

Rapidly inject 10 mL of Ammonium Hydroxide.

-

Observation: Solution turns instantly black (formation of Magnetite).

-

-

Maturation: Stir for 30 minutes at 80°C.

-

Magnetic Separation (Self-Validation):

-

Place a strong neodymium magnet against the flask wall.

-

Pass Criteria: Particles should separate within 60 seconds, leaving a clear supernatant.

-

-

Washing: Decant supernatant and wash precipitate 3x with degassed water and 1x with ethanol.

Protocol B: Reductive Transformation (Nitro to Amine)

Context: While hydrogenation is common, FeCl₂ offers a chemoselective reduction pathway for nitroarenes in the presence of other reducible groups (like alkenes).

-

Setup: Dissolve substrate (1 eq) in Ethanol/Water (3:1).

-

Addition: Add FeCl₂·4H₂O (5-10 eq) and mild base (optional, depending on substrate sensitivity).

-

Reflux: Heat to reflux for 2-4 hours.

-

Workup: Adjust pH to >9 to precipitate iron hydroxides; filter through Celite. Extract filtrate.

Part 5: Quality Control & Impurity Profiling

To ensure the material meets "Drug Development" grade standards, the following QC metrics are required.

Table 2: QC Specifications for FeCl₂·4H₂O

| Test | Specification | Method |

| Assay (Titration) | 98.0% - 102.0% | Redox titration with Potassium Permanganate ( |

| Iron(III) Content | < 0.5% | Iodometric titration (specific for Fe3+). |

| Insoluble Matter | < 0.01% | Gravimetric filtration. |

| Heavy Metals (Pb, As) | < 10 ppm | ICP-MS (Critical for pharmaceutical use). |

| Sulfate ( | < 0.01% | Turbidimetry with |

Calculation for Assay (Permanganate Titration):

-

Weigh ~0.25g sample accurately.

-

Dissolve in dilute

(degassed). -

Titrate with 0.1N

to a faint pink endpoint.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24458, Ferrous chloride. Retrieved from [Link]

- Massart, R. (1981).Preparation of aqueous magnetic liquids in alkaline and acidic media. IEEE Transactions on Magnetics, 17(2), 1247-1248.

- Laurent, S., et al. (2008).Superparamagnetic iron oxide nanoparticles (SPIONs): Development, surface modification and applications as MRI contrast agents. Chemical Reviews. (Detailed review of Fe(II) usage in nanomedicine).

-

ECHA (European Chemicals Agency). Registration Dossier - Iron(II) chloride. Retrieved from [Link]

Sources

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. CAS 13478-10-9: Ferrous chloride tetrahydrate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. hoochemtec.com [hoochemtec.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Ferrous Chloride | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. parchem.com [parchem.com]

- 11. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 12. instanano.com [instanano.com]

An In-depth Technical Guide to the Crystal Structure of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O) in the P2₁/c Space Group

This guide provides a comprehensive technical overview of the crystal structure of iron(II) chloride tetrahydrate (FeCl₂·4H₂O), a compound of significant interest in various chemical and material science applications.[1][2][3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its solid-state architecture is crucial for predicting its reactivity, stability, and potential applications. This document delves into the crystallographic specifics, the coordination environment of the iron center, the intricate hydrogen-bonding network, and the experimental methodologies used for its characterization.

Introduction to Iron(II) Chloride Tetrahydrate

Iron(II) chloride tetrahydrate, also known as ferrous chloride tetrahydrate, is a hydrated inorganic salt with the chemical formula FeCl₂·4H₂O.[1][5] It typically appears as pale green or blue-green monoclinic crystals and is highly soluble in water.[1][6][7] This compound serves as a precursor in the synthesis of various iron complexes and magnetic materials, a reducing agent in organic synthesis, and is utilized in wastewater treatment.[3][8] Its physical and chemical properties are intrinsically linked to its crystal structure, making a detailed crystallographic analysis essential for its effective application.

The compound is sensitive to air and moisture, readily oxidizing to iron(III) compounds.[1][9] This reactivity underscores the importance of understanding its coordination sphere, which dictates the accessibility of the iron center to oxidizing agents.

Crystallographic Properties of FeCl₂·4H₂O

The crystal structure of iron(II) chloride tetrahydrate has been definitively characterized through single-crystal X-ray diffraction studies.[10][11] These studies confirm that it crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1][8][10][11][12][13] This space group is centrosymmetric and is a common arrangement for molecular crystals.

Unit Cell Parameters

The unit cell is the fundamental repeating unit of a crystal lattice. For FeCl₂·4H₂O, the cell contains two formula units (Z = 2).[10][11] The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.

| Parameter | Value | Reference |

| a | 5.91 Å | [10] |

| b | 7.17 Å | [10] |

| c | 8.44 Å | [10] |

| β | 112° 10' | [10] |

| a | 5.885(3) Å | [14] |

| b | 7.180(6) Å | [14] |

| c | 8.514(4) Å | [14] |

| β | 111.09(2)° | [14] |

Note: Minor variations in reported parameters are common due to differences in experimental conditions such as temperature and the specific refinement methods used.[10][14]

Coordination Geometry of the Iron(II) Center

The fundamental structural unit in the crystal is a discrete, neutral complex of [Fe(H₂O)₄Cl₂].[10][15] The iron(II) ion is at the center of a distorted octahedron, coordinated by four water molecules and two chloride ions.[2][10]

The four water molecules occupy the equatorial positions of the octahedron, while the two chloride ions are located at the axial positions in a trans configuration. This arrangement results in a coordination complex with the systematic name trans-dichloridotetraaquairon(II).

The distortion from a perfect octahedron is evident from the bond lengths within the coordination sphere. The Fe-Cl bond distances are approximately 2.38 Å, while the Fe-O bond lengths vary, with two distinct distances of approximately 2.09 Å and 2.59 Å.[10] This variation in the Fe-O bond lengths is a significant feature of the structure, indicating an uneven interaction between the central iron atom and the coordinating water molecules.

Caption: Distorted octahedral coordination sphere of the Iron(II) ion.

The Hydrogen Bonding Network

The discrete [Fe(H₂O)₄Cl₂] octahedral units are held together in the crystal lattice by an extensive network of hydrogen bonds.[10] This is a crucial aspect of the structure, as it dictates the overall packing and stability of the crystal. The hydrogen atoms of the coordinated water molecules act as donors, forming O-H···Cl hydrogen bonds with the chloride ions of adjacent octahedral units.[10]

This intermolecular hydrogen bonding creates a three-dimensional network that links all the individual complexes.[16] The presence of this network explains the crystalline nature of the compound and contributes to its melting point and solubility characteristics. The geometry of these hydrogen bonds has been further elucidated by neutron diffraction studies, which are particularly sensitive to the positions of hydrogen atoms.[14]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated aqueous solution of iron(II) chloride. [17]To prevent oxidation, the process may be carried out in an inert atmosphere.

-

Crystal Selection and Mounting: A suitable crystal (typically < 0.5 mm in dimension) with well-defined faces and no visible defects is selected under a microscope. [10]It is then mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of each reflection. Corrections are applied for factors such as Lorentz-polarization effects and absorption.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (Fe and Cl).

-

Structure Refinement: The initial atomic model is refined using a least-squares method. [10]In this iterative process, the atomic coordinates and thermal parameters are adjusted to achieve the best fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are often located from the difference Fourier map.

-

Validation: The final structural model is validated using various crystallographic checks to ensure its quality and accuracy. The final data are typically deposited in a crystallographic database.

Relationship Between Structure and Properties

The specific arrangement of atoms and molecules in the P2₁/c crystal structure of FeCl₂·4H₂O directly influences its macroscopic properties.

-

Magnetic Properties: Iron(II) is a d⁶ metal ion. In the high-spin octahedral environment of [Fe(H₂O)₄Cl₂], there are four unpaired electrons. This results in the compound being paramagnetic, with a significant magnetic susceptibility. [3][6]The precise magnetic behavior is influenced by the distortion of the octahedron and the magnetic interactions between adjacent iron centers, which are mediated by the hydrogen-bonding network.

-

Spectroscopic Properties: The coordination environment gives rise to characteristic spectroscopic signatures.

-

Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of the iron nucleus. The Mössbauer spectrum of FeCl₂·4H₂O consists of a doublet, which is characteristic of high-spin Fe(II) in a non-cubic environment. [11]The parameters of this doublet (isomer shift and quadrupole splitting) provide detailed information about the oxidation state and the symmetry of the electric field gradient at the iron nucleus, confirming the distorted octahedral geometry.

-

Raman Spectroscopy: The Raman spectrum shows distinct modes corresponding to the vibrations of the [Fe(H₂O)₄Cl₂] octahedra and the lattice phonons. [11][18]These vibrational modes are a direct probe of the bond strengths and symmetry of the coordination complex.

-

Conclusion

The crystal structure of iron(II) chloride tetrahydrate is well-defined within the monoclinic P2₁/c space group. Its structure is characterized by discrete, distorted octahedral [Fe(H₂O)₄Cl₂] units, which are interconnected by a robust network of O-H···Cl hydrogen bonds. This detailed architecture, elucidated primarily through single-crystal X-ray diffraction, is fundamental to understanding the compound's chemical reactivity, magnetic properties, and spectroscopic behavior. For scientists in materials and pharmaceutical development, this structural knowledge provides a solid foundation for harnessing the properties of this versatile iron salt.

References

-

Penfold, B. R., & Grigor, J. A. (1959). The crystal structure of iron(II) chloride tetrahydrate. Acta Crystallographica, 12(11), 850-854. [Link]

-

Alcaraz, L., et al. (2021). Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors. MDPI. [Link]

-

Scientific Laboratory Supplies. (n.d.). Iron(II) chloride tetrahydrate, 99.99% trace metals basis. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Iron(II) chloride. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure for the FeCl2·4H2O using Diamond 3.0 software. Retrieved February 13, 2026, from [Link]

-

Alcaraz, L., et al. (2021). Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors. PMC. [Link]

-

FUNCMATER. (n.d.). Iron(II) chloride tetrahydrate (FeCl2•4H2O)-Crystalline. Retrieved February 13, 2026, from [Link]

-

Alcaraz, L., et al. (2021). Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Pickling Waste Liquors. Preprints.org. [Link]

-

PubChem. (n.d.). Iron(2+);dichloride;tetrahydrate. Retrieved February 13, 2026, from [Link]

-

Speqtus. (n.d.). Iron(II) Chloride Tetrahydrate. Retrieved February 13, 2026, from [Link]

-

Semantic Scholar. (n.d.). The crystal structure of iron(II) chloride tetrahydrate. Retrieved February 13, 2026, from [Link]

-

Penta chemicals. (2024, November 7). Iron(II) chloride tetrahydrate. [Link]

-

Semantic Scholar. (2021, August 26). Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors. [Link]

-

Trp, J., et al. (n.d.). Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy. PMC. [Link]

-

ResearchGate. (n.d.). Iron: Inorganic & Coordination Chemistry. Retrieved February 13, 2026, from [Link]

-

Verbist, J. J., et al. (1972). Neutron Diffraction Study of Iron(II) Chloride Tetrahydrate, FeCl2· 4H2O. The Journal of Chemical Physics. [Link]

-

On analysis of iron (II) chloride via graph entropy measures and statistical models. (2024, January 2). PMC. [Link]

-

Intramolecular N–H···Cl hydrogen bonds in the outer coordination sphere of a bipyridyl bisurea-based ligand stabilize a tetrahedral FeLCl2 complex. (n.d.). PMC. [Link]

-

Square planar vs tetrahedral geometry in four coordinate iron(II) complexes. (2005, May 2). [Link]

-

ResearchGate. (n.d.). XRD patterns of the obtained ferrous chloride samples. Retrieved February 13, 2026, from [Link]

-

Khan Academy. (n.d.). Hydrogen bonding. Retrieved February 13, 2026, from [Link]

-

AMERICAN ELEMENTS. (n.d.). Iron(II) Chloride Tetrahydrate. Retrieved February 13, 2026, from [Link]

-

MOPAC. (n.d.). Iron(ii) dichloride tetrahydrate (FeCl2 4(H2O)) (Ref.). Retrieved February 13, 2026, from [Link]

-

YouTube. (2022, September 20). Lewis Structure of Iron (II) Chloride, FeCl2. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. buy Iron(II) chloride tetrahydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 4. preprints.org [preprints.org]

- 5. Iron(2+);dichloride;tetrahydrate | Cl2FeH8O4 | CID 26063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 7. speqtus.in [speqtus.in]

- 8. Ferrous chloride tetrahydrate | 13478-10-9 [chemicalbook.com]

- 9. neutronco.com [neutronco.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mdpi.com [mdpi.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. 氯化亚铁 四水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Khan Academy [khanacademy.org]

- 17. Intramolecular N–H···Cl hydrogen bonds in the outer coordination sphere of a bipyridyl bisurea-based ligand stabilize a tetrahedral FeLCl2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to Anhydrous Ferrous Chloride (FeCl₂) and Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O) for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) chloride, a compound of significant interest in chemical synthesis and catalysis, exists commonly in two forms: the anhydrous salt (FeCl₂) and the tetrahydrate (FeCl₂·4H₂O). While chemically related, their distinct physical properties, reactivity, and handling requirements necessitate a nuanced understanding for their effective application, particularly in the demanding environments of research and pharmaceutical development. This guide provides an in-depth technical comparison of anhydrous FeCl₂ and FeCl₂·4H₂O, elucidating the critical differences in their structure, stability, and utility. It further offers practical, field-proven insights into their safe handling, storage, and application, complete with detailed experimental protocols and characterization techniques.

Introduction: The Tale of Two Chlorides

At a fundamental level, the presence or absence of four water molecules of hydration distinguishes FeCl₂·4H₂O from its anhydrous counterpart. This seemingly minor difference has profound implications for the material's properties and applications. The water molecules in the hydrated form are not merely passively present; they are integral to the crystal structure and significantly influence the compound's reactivity, solubility, and stability.[1] Understanding these differences is paramount for selecting the appropriate reagent to ensure reproducibility, optimize reaction conditions, and maintain a safe laboratory environment.

This guide will navigate the core distinctions between these two forms of ferrous chloride, providing a robust framework for researchers to make informed decisions in their experimental design and execution.

Physicochemical Properties: A Tale of Two Forms

The physical and chemical properties of anhydrous FeCl₂ and its tetrahydrate are markedly different. These differences are summarized in the table below, followed by a more detailed discussion of key distinguishing characteristics.

| Property | Anhydrous Ferrous Chloride (FeCl₂) | Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O) |

| CAS Number | 7758-94-3 | 13478-10-9 |

| Molecular Weight | 126.75 g/mol | 198.81 g/mol |

| Appearance | White to off-white or pale green-yellow crystalline solid | Pale blue-green monoclinic crystals |

| Density | 3.16 g/cm³ | 1.93 g/cm³ |

| Melting Point | 677 °C | 105-110 °C (decomposes, losing water) |

| Boiling Point | 1023 °C | Decomposes |

| Solubility in Water | Highly soluble (68.5 g/100 mL at 20 °C) | Highly soluble (68.5 g/100 mL of water at 20°C) |

| Solubility in Organic Solvents | Soluble in THF, ethanol, and acetone; slightly soluble in benzene. | Soluble in ethanol and acetic acid; slightly soluble in acetone; insoluble in ether. |

| Hygroscopicity | Highly hygroscopic | Deliquescent |

| Stability | Air and moisture sensitive; readily oxidizes to iron(III) species. | More stable in air than the anhydrous form but will still oxidize over time. |

Hygroscopicity and Stability: The Critical Role of Water

The most significant practical difference between the two forms is their interaction with atmospheric moisture. Anhydrous FeCl₂ is intensely hygroscopic, readily absorbing water from the air to form hydrates and eventually deliquesce.[2] This process is often accompanied by oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, indicated by a color change from pale green-yellow to brownish-yellow. Consequently, anhydrous FeCl₂ must be handled and stored under strictly inert and anhydrous conditions, typically within a glovebox or under a stream of dry, inert gas like argon or nitrogen.[3][4]

FeCl₂·4H₂O, while also hygroscopic and prone to oxidation, is comparatively more stable in air for short periods.[5] However, for long-term storage and to ensure the integrity of the Fe²⁺ oxidation state, it should also be stored in a tightly sealed container in a cool, dry place.[6] The presence of coordinated water molecules in the crystal lattice of the tetrahydrate provides a kinetic barrier to rapid oxidation.

Solubility Profile: Implications for Reaction Media

Both forms of iron(II) chloride are highly soluble in water.[7] Once dissolved, the distinction between the anhydrous and hydrated forms becomes moot, as both form the aquated iron(II) ion, [Fe(H₂O)₆]²⁺, and chloride ions in solution.[8][9]

The key difference lies in their solubility in organic solvents. Anhydrous FeCl₂ exhibits good solubility in coordinating solvents like tetrahydrofuran (THF), making it the reagent of choice for many organometallic and organic synthesis applications where water is undesirable.[10] This solubility is crucial for its use in reactions such as cross-coupling, where it can act as a catalyst or precatalyst. The tetrahydrate, with its coordinated water, has limited solubility in many common organic solvents.

Structural and Spectroscopic Differences

The fundamental difference between anhydrous and hydrated ferrous chloride lies in their crystal structures, which in turn influences their spectroscopic properties.

Crystal Structure

-

Anhydrous FeCl₂: Adopts a cadmium chloride (CdCl₂) layer structure, where each Fe²⁺ ion is octahedrally coordinated to six chloride ions. These octahedra share edges to form infinite sheets.

-

FeCl₂·4H₂O: Possesses a monoclinic crystal structure. The iron(II) center is also octahedrally coordinated, but the coordination sphere consists of four water molecules and two mutually trans chloride ions.[11][12] These isolated [FeCl₂(H₂O)₄] units are linked by hydrogen bonds.

Diagram: Crystal Structure Comparison

Caption: Coordination environment of Fe²⁺ in anhydrous FeCl₂ and FeCl₂·4H₂O.

Spectroscopic Characterization

Mössbauer Spectroscopy: This technique is exceptionally powerful for distinguishing between Fe²⁺ and Fe³⁺ oxidation states and probing the local coordination environment of the iron nucleus.[13][14] Anhydrous FeCl₂ and FeCl₂·4H₂O will exhibit distinct isomer shifts and quadrupole splittings in their ⁵⁷Fe Mössbauer spectra due to the different ligand fields created by chloride ions versus a mix of chloride and water molecules.[15][16] Any oxidation to Fe³⁺ can be readily quantified, making it an invaluable tool for assessing sample purity and stability.[17]

Raman Spectroscopy: The vibrational modes of the Fe-Cl bonds and, in the case of the tetrahydrate, the Fe-O bonds and the water molecules themselves, give rise to characteristic Raman spectra.[2] Anhydrous FeCl₂ will show peaks corresponding to lattice vibrations, while FeCl₂·4H₂O will have additional peaks from the coordinated water molecules.[11]

Applications in Research and Development

The choice between anhydrous and hydrated ferrous chloride is dictated by the specific requirements of the application, primarily the tolerance for water and the desired solvent system.

Anhydrous FeCl₂: A Workhorse in Anhydrous Catalysis and Synthesis

The primary advantage of anhydrous FeCl₂ is its utility in water-sensitive reactions. Its Lewis acidic nature, although weaker than ferric chloride (FeCl₃), allows it to function as a catalyst in various organic transformations.[18][19]

-

Cross-Coupling Reactions: Anhydrous FeCl₂ is a cost-effective and environmentally benign catalyst for a variety of cross-coupling reactions, providing an alternative to more expensive palladium or nickel catalysts.[20][21] It is particularly useful in coupling reactions involving Grignard reagents and organic halides.[22] The absence of water is critical in these reactions to prevent quenching of the organometallic reagents.

-

Organometallic Synthesis: It serves as a common precursor for the synthesis of various iron complexes and organometallic compounds, such as ferrocene derivatives.[10] Its solubility in THF is a key advantage in this context.

FeCl₂·4H₂O: Versatility in Aqueous Systems and as a Reducing Agent

The tetrahydrate is often preferred for applications where water is not detrimental or is the desired solvent.

-

Aqueous Phase Reactions: For reactions conducted in water, FeCl₂·4H₂O is a convenient and more easily handled source of Fe²⁺ ions. This includes its use in the synthesis of iron nanoparticles and coordination polymers.[23]

-

Reducing Agent: In both organic and inorganic synthesis, FeCl₂·4H₂O can act as a mild reducing agent.[24] It is used in pharmaceutical preparations and as a reducing flocculating agent in wastewater treatment to remove chromates.[25]

-

Fenton and Fenton-like Chemistry: In advanced oxidation processes for the degradation of persistent organic pollutants, which is relevant in drug metabolism and environmental fate studies, FeCl₂ is a source of Fe²⁺ for Fenton and Fenton-like reactions, generating highly reactive hydroxyl radicals from hydrogen peroxide.[26][27][28][29]

Experimental Protocols

Protocol for Handling and Dispensing Anhydrous FeCl₂

Objective: To safely handle and accurately weigh anhydrous FeCl₂ while maintaining its anhydrous and reduced state.

Materials:

-

Anhydrous FeCl₂

-

Inert atmosphere glovebox

-

Spatula

-

Weighing boat or vial

-

Sealed container for storage

-

Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.

Procedure:

-

Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O).

-

Transfer the sealed container of anhydrous FeCl₂ into the glovebox antechamber and evacuate and refill with the inert gas of the glovebox at least three times.

-

Bring the container into the main chamber of the glovebox.

-

Carefully open the container. The anhydrous FeCl₂ should be a free-flowing, pale-colored powder. If it is clumped or discolored (yellow/brown), it may have been compromised by moisture and air.

-

Using a clean, dry spatula, dispense the desired amount of FeCl₂ into a pre-tared weighing boat or vial.

-

Immediately and securely seal the stock container of anhydrous FeCl₂.

-

The weighed sample can now be used in the glovebox for preparing solutions or direct addition to a reaction.

-

Clean any spills within the glovebox promptly.

Diagram: Anhydrous FeCl₂ Handling Workflow

Caption: Workflow for handling anhydrous FeCl₂ in an inert atmosphere.

Protocol for the Preparation of an Anoxic FeCl₂ Solution from FeCl₂·4H₂O

Objective: To prepare a standardized aqueous solution of FeCl₂ with minimal oxidation for use in biological or chemical assays.

Materials:

-

FeCl₂·4H₂O

-

Deionized water

-

Nitrogen or argon gas source with a bubbling stone

-

Schlenk flask or similar glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Sterile filter (if required)

-

Serum bottles with crimp seals (if required)

Procedure:

-

Deoxygenate the deionized water by vigorously bubbling with nitrogen or argon for at least 30 minutes. This is often referred to as "anoxic water".

-

Weigh the required amount of FeCl₂·4H₂O. For example, to make a 1 M solution, weigh 19.88 g of FeCl₂·4H₂O for a final volume of 100 mL.

-

Transfer the weighed solid to a Schlenk flask containing a magnetic stir bar.

-

Seal the flask and purge with the inert gas.

-

Using a cannula or a syringe, transfer the anoxic water to the Schlenk flask containing the FeCl₂·4H₂O.

-

Stir the mixture under a positive pressure of the inert gas until the solid is completely dissolved. The solution should be a pale green color.

-

If sterility is required, the solution can be filter-sterilized using a syringe filter into a sterile, sealed serum bottle that has been previously purged with an inert gas.

-

Store the solution in the dark at 4 °C. The headspace of the container should be filled with the inert gas.

Safety, Handling, and Storage

Both anhydrous and hydrated ferrous chloride are corrosive and can cause severe skin burns and eye damage.[18] Inhalation of the dust can irritate the respiratory tract. Always handle these chemicals in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Anhydrous FeCl₂: Due to its high reactivity with moisture, it is classified as a corrosive solid.[30] Special care must be taken to avoid contact with water, as this can generate heat and acidic fumes. It should be stored under an inert atmosphere in a tightly sealed container in a dedicated corrosives cabinet.[13]

-

FeCl₂·4H₂O: While less reactive than the anhydrous form, it is still a corrosive and hygroscopic solid.[6] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[18]

In case of a spill, avoid generating dust. Small spills can be carefully swept up and placed in a designated waste container. For larger spills, consult the material safety data sheet (MSDS) for specific instructions.

Conclusion

The choice between anhydrous ferrous chloride and its tetrahydrate is a critical decision in experimental design that hinges on the specific requirements of the chemical transformation. Anhydrous FeCl₂ is indispensable for water-sensitive applications, particularly in organic and organometallic synthesis, where its solubility in organic solvents and Lewis acidity are paramount. Conversely, FeCl₂·4H₂O offers convenience and greater ease of handling for aqueous-based reactions and as a reducing agent.

A thorough understanding of their distinct properties, coupled with stringent adherence to appropriate handling and storage protocols, will empower researchers, scientists, and drug development professionals to harness the full potential of these versatile iron compounds, leading to more robust, reproducible, and safer scientific outcomes.

References

- BenchChem. (2025). Application Notes: Investigating Oxidation States in Iron Catalysts using ⁵⁷Fe Mössbauer Spectroscopy. BenchChem.

- Alcaraz et al. (2021). Obtention and Characterization of Ferrous Chloride FeCl₂·4H₂O from Water Pickling Liquors.

- ResearchGate. (n.d.). Crystal structure for the FeCl₂·4H₂O using Diamond 3.0 software.

- Zhang, Y., et al. (2024). Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. STAR Protocols, 5(1), 102839.

- Wikipedia. (n.d.). Iron(II) chloride. Wikipedia.

- Wiley Online Library. (2023).

- Thieme. (2011). Iron-Catalyzed Cross Coupling of Alkyl Electrophiles.

- Labor, U. (2020).

- ACG Publications. (2021).

- Li, Y., et al. (n.d.). THE RAMAN SPECTRA OF FERRIC CHLORIDES AND FERROUS CHLORIDES.

- Indico. (2016).

- ResearchGate. (2022). How can I make 2 mM of ferrous chloride.

- Science Publishing Group. (2021). Laboratory Synthesis and Titrations of IronIIchloride-FeCl₂ and IronII Ethoxide-Fe(OEt)₂ Using Ethanol-90° - Hexane and Sodium.

- Wikipedia. (n.d.). Iron(III) chloride.

- MDPI. (2025).

- ChemicalBook. (n.d.).

- FUNCMATER. (n.d.). Iron(II)

- Scientific Laboratory Supplies. (n.d.). Iron(II)

- ResearchGate. (2025).

- Chemistry Stack Exchange. (2020).

- ECHEMI. (n.d.).

- Beilstein Journals. (2021). Iron-catalyzed domino coupling reactions of π-systems.

- PMC. (2022). Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review.

- Google Patents. (n.d.). US11111261B2 - Iron complex compounds for therapeutic use.

- Scribd. (n.d.). Application of Mossbauer Spectroscopy in Fe and SN.

- Google Patents. (n.d.). US4026999A - Production of iron (II)

- ResearchGate. (2025). Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction.

- PMC. (n.d.). Structure and Population of Complex Ionic Species in FeCl₂ Aqueous Solution by X-ray Absorption Spectroscopy.

- PubMed. (2009). Iron(III)

- Purdue Chemistry. (n.d.).

- Justia Patents. (2015).

- Oreate AI Blog. (2025). Hydrate vs.

- CymitQuimica. (n.d.).

- J.T. Baker. (2003).

- Quora. (2017).

- MDPI. (2020). Heterogeneous Fenton-Like Catalytic Degradation of 2,4-Dichlorophenoxyacetic Acid by Nano-Scale Zero-Valent Iron Assembled on Magnetite Nanoparticles.

- ResearchGate. (2025). Two-Step Experiment for Undergraduate Organic Chemistry Laboratory Using Green Techniques: Synthesis of Acetylferrocene and Its Reduction to (±)-1-Ferrocenylethanol.

- Google Patents. (n.d.).

- Scilit. (2026). Assessing the HClO/Fe2+ Fenton-like reaction for the degradation of metronidazole in a flow cell equipped with a Ti-Ru-Ir oxides anode.

- Quora. (2020). Is ferric chloride more acidic than ferrous chloride?

- NICNAS. (2019). Iron chloride (FeCl₂)

- PMC. (n.d.). Effect of Pharmaceutical Sludge Pre-Treatment with Fenton/Fenton-like Reagents on Toxicity and Anaerobic Digestion Efficiency.

- EPFL. (n.d.). Glove box.

- Reddit. (2020). How to ship in liquid reagents into glovebox?

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. hou.usra.edu [hou.usra.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. epfl.ch [epfl.ch]

- 5. US5407650A - Process for purifying a technical iron chloride solution by selective precipitation - Google Patents [patents.google.com]

- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 8. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 11. Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. indico.fys.kuleuven.be [indico.fys.kuleuven.be]

- 18. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 19. quora.com [quora.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. acgpubs.org [acgpubs.org]

- 22. beilstein-journals.org [beilstein-journals.org]

- 23. scientificlabs.co.uk [scientificlabs.co.uk]

- 24. buy Iron(II) chloride tetrahydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Assessing the HClO/Fe2+ Fenton-like reaction for the degradation of metronidazole in a flow cell equipped with a Ti-Ru-Ir oxides anode | Scilit [scilit.com]

- 29. Effect of Pharmaceutical Sludge Pre-Treatment with Fenton/Fenton-like Reagents on Toxicity and Anaerobic Digestion Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of ferrous chloride tetrahydrate (FeCl₂·4H₂O). The content herein is curated to offer not just procedural steps but also a deep-seated understanding of the physicochemical transformations that occur upon heating this compound. This guide is structured to empower researchers to interpret thermal analysis data with precision and to apply this knowledge in various scientific and industrial contexts, including materials synthesis and drug development.

Introduction: The Significance of Understanding Thermal Decomposition

Ferrous chloride tetrahydrate is a crucial precursor in numerous chemical syntheses, including the formation of iron complexes and magnetic iron oxides. Its utility is often predicated on its thermal behavior. A thorough understanding of its decomposition pathway is paramount for controlling reaction stoichiometry, predicting product phases, and ensuring process safety. The thermal decomposition of hydrated salts is a complex process involving dehydration, and in the case of ferrous chloride, potential oxidation and hydrolysis, especially in non-inert atmospheres. This guide will elucidate these processes, providing a robust framework for experimental design and interpretation.

The Thermal Decomposition Pathway: A Multi-Step Transformation

The thermal decomposition of ferrous chloride tetrahydrate is not a singular event but a series of overlapping transformations. The precise nature and temperature of these events are highly dependent on the experimental atmosphere (e.g., inert vs. oxidizing) and the heating rate.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere, the primary decomposition mechanism is dehydration. The process typically occurs in multiple, often overlapping, steps.

-

Step 1: Initial Dehydration. The first mass loss event corresponds to the release of two molecules of water to form ferrous chloride dihydrate (FeCl₂·2H₂O). This is an endothermic process.

-

Step 2: Complete Dehydration. The remaining two water molecules are subsequently lost to yield anhydrous ferrous chloride (FeCl₂).

-

Step 3: Vaporization. At significantly higher temperatures, the anhydrous ferrous chloride can vaporize. Thermogravimetric analysis (TGA) of FeCl₂·4H₂O under nitrogen has shown that FeCl₂ vaporizes at approximately 987 K (714 °C)[1].

The dehydration process can be summarized by the following reactions:

FeCl₂·4H₂O(s) → FeCl₂·2H₂O(s) + 2H₂O(g) FeCl₂·2H₂O(s) → FeCl₂(s) + 2H₂O(g)

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of air, the decomposition is more complex due to the concurrent oxidation of the ferrous (Fe²⁺) ion.

-

Initial Dehydration: Similar to the inert atmosphere, the initial stages involve the loss of water molecules.

-

Oxidation and Hydrolysis: As the temperature increases, the ferrous chloride is susceptible to oxidation and hydrolysis, leading to the formation of various iron oxyhydroxides and oxychlorides. Chemical analysis of decomposition products above 140°C suggests the formation of iron oxychloride (FeOCl)[2]. Further heating can lead to the formation of phases like β-FeOOH and ultimately α-Fe₂O₃ (hematite) in the temperature range of 160–400°C[2].

The reactions in an oxidizing atmosphere are more varied and can include:

4FeCl₂(s) + O₂(g) + 2H₂O(g) → 4FeOCl(s) + 4HCl(g) 2FeOCl(s) → Fe₂O₃(s) + Cl₂(g)

The final solid product of thermal decomposition in air is typically iron(III) oxide (Fe₂O₃).

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) is the primary technique for quantifying the mass loss associated with each decomposition step. The theoretical mass loss for each stage of dehydration can be calculated based on the molecular weights of the compounds.

| Decomposition Step | Product | Theoretical Mass Loss (%) | Approximate Temperature Range (°C) | Atmosphere |

| Initial Dehydration | FeCl₂·2H₂O | 18.12% | 50 - 120 | Inert/Oxidizing |

| Final Dehydration | FeCl₂ | 18.12% | 120 - 200 | Inert/Oxidizing |

| Oxidation/Decomposition | Fe₂O₃ | Varies | > 200 | Oxidizing |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and sample preparation. The final mass loss in an oxidizing atmosphere will depend on the complete conversion to Fe₂O₃.

Experimental Workflow for Characterizing Thermal Decomposition

A robust characterization of the thermal decomposition of ferrous chloride tetrahydrate necessitates a multi-technique approach. The following workflow provides a comprehensive strategy for obtaining detailed and reliable data.

Caption: Experimental workflow for the comprehensive analysis of FeCl₂·4H₂O thermal decomposition.

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for performing a TGA experiment on ferrous chloride tetrahydrate.

5.1. Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA) with simultaneous Differential Scanning Calorimetry (DSC) capability is recommended.

-

High-purity nitrogen (or other inert gas) and dry air.

-

Microbalance.

-

Alumina or platinum crucibles.

-

Ferrous chloride tetrahydrate (analytical grade).

5.2. Sample Preparation

-

Gently grind a small amount of ferrous chloride tetrahydrate using an agate mortar and pestle to ensure a uniform particle size. This promotes even heat distribution.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible. Record the exact mass.

5.3. TGA Instrument Setup and Measurement

-

Place the sample crucible into the TGA instrument.

-

Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of overlapping thermal events.

-

-

Initiate the TGA run and record the mass change and heat flow as a function of temperature.

5.4. Data Analysis

-

Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).

-

Determine the onset and peak temperatures for each mass loss step from the TGA and DTG curves, respectively.

-

Calculate the percentage mass loss for each step and compare it to the theoretical values to identify the corresponding chemical transformations.

-

Analyze the corresponding DSC curve to determine if the thermal events are endothermic or exothermic.

Safety and Handling Considerations

Ferrous chloride tetrahydrate and its decomposition products present several hazards that require careful handling.

-

Corrosivity: Ferrous chloride tetrahydrate is corrosive and can cause severe skin burns and eye damage[3][4].

-

Toxic Fumes: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride gas[3][5].

-

Handling Precautions:

-

Always handle ferrous chloride tetrahydrate in a well-ventilated area, preferably within a fume hood[6].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][5].

-

In case of fire, use a dry chemical fire extinguisher. Do not use water, as it may react with the hot material to form acidic solutions[3][5].

-

Conclusion

The thermal decomposition of ferrous chloride tetrahydrate is a multifaceted process that is highly sensitive to the surrounding atmosphere. A systematic approach, combining thermogravimetric analysis with other characterization techniques, is essential for a complete understanding of the decomposition pathway. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to confidently investigate and utilize the thermal properties of this important inorganic compound.

References

- Seizing Gaseous Fe2+ to Densify O2-Accessible Fe–N4 Active Sites for High-Performance Proton Exchange M. The Royal Society of Chemistry.

- Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- Iron(II)

- Kinetics of thermal dehydration and decomposition of hydrated chlorides of 3d transition metals (Mn-Cu series). Part-II. Dehydration of FeCl₂.4H₂O.

- Safety Data Sheet: Iron(II)

- Ferrous Chloride, 4-Hydr

- Chemical Safety Data Sheet MSDS / SDS - Ferrous chloride tetrahydr

- The ferrous chloride: Properties and Applications.

- Ferrous Chloride Tetrahydrate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 3. Thermal decomposition (TG-DTA) of iron salts [FeCl3.6H2O] and [Fe(NO3)3.9H2O] with morphologic and chemical analysis of final product | Semina: Ciências Exatas e Tecnológicas [ojs.uel.br]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Paramagnetic Properties of Iron(II) Chloride Hydrates

This guide provides a comprehensive technical overview of the paramagnetic properties of iron(II) chloride and its hydrated forms, specifically the dihydrate (FeCl₂·2H₂O) and the tetrahydrate (FeCl₂·4H₂O). Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of paramagnetism in these compounds, detailed experimental protocols for their characterization, and the implications of their magnetic behavior in biomedical applications.

The Electronic Basis of Paramagnetism in Iron(II)

Iron(II), a d⁶ transition metal ion, is the cornerstone of the magnetic properties of ferrous chloride. In a high-spin octahedral or pseudo-octahedral environment, as is common in its hydrated forms, the six d-electrons populate the orbitals in a manner that maximizes spin multiplicity, in accordance with Hund's rule. This results in four unpaired electrons, rendering the Fe(II) ion strongly paramagnetic.[1][2] The presence of these unpaired electrons gives rise to a net magnetic moment, causing the material to be attracted to an external magnetic field.[2] This attraction is a hallmark of paramagnetic substances.[2]

The degree of paramagnetism is quantified by the magnetic susceptibility (χ), which is a measure of how much a material becomes magnetized in an applied magnetic field.[3] For paramagnetic materials, this value is positive and its temperature dependence is described by the Curie-Weiss law[3]:

χ = C / (T - θ)

where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant, which accounts for intermolecular magnetic interactions.

The Influence of Hydration on Crystal Structure and Magnetic Properties

The number of water molecules coordinated to the iron(II) center significantly influences the crystal structure and, consequently, the magnetic properties of iron(II) chloride hydrates.

-

Iron(II) Chloride Dihydrate (FeCl₂·2H₂O): In the dihydrate, the iron(II) ion is in a distorted octahedral environment, coordinated to four bridging chloride ions and two trans water molecules.[4] This structure forms a coordination polymer.[5]

-

Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O): The tetrahydrate features a discrete molecular structure where the iron(II) ion is coordinated to two chloride ions and four water molecules in a distorted octahedral geometry.[4][6]

These structural differences, particularly the Fe-Fe distances and the nature of the bridging ligands, can lead to variations in the magnetic exchange interactions between adjacent iron centers, which will be reflected in their magnetic susceptibility data. While both hydrates are paramagnetic due to the high-spin Fe(II) center, the subtle differences in their crystal lattices are expected to result in distinct magnetic behaviors at low temperatures.

Synthesis of Iron(II) Chloride Hydrates: A Step-by-Step Protocol

The controlled synthesis of specific iron(II) chloride hydrates is crucial for accurate magnetic characterization. The following protocols outline the preparation of the dihydrate and tetrahydrate forms.

Synthesis of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)

This procedure involves the direct reaction of iron with hydrochloric acid in an aqueous solution.

Materials:

-

Iron powder or fine steel wool

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Carefully add an excess of iron powder to a dilute solution of hydrochloric acid in an Erlenmeyer flask. The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood.

-

Gently heat the mixture to facilitate the reaction. The solution will turn a pale green color as the iron dissolves to form iron(II) chloride.

-

Once the reaction has subsided and the evolution of hydrogen gas has ceased, filter the hot solution to remove any unreacted iron powder.

-

Allow the filtrate to cool slowly to room temperature. Pale green crystals of FeCl₂·4H₂O will precipitate out of the solution.

-

Isolate the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a rinse with ethanol.

-

Dry the crystals under a stream of nitrogen or in a desiccator to prevent oxidation.

Synthesis of Iron(II) Chloride Dihydrate (FeCl₂·2H₂O)

The dihydrate can be obtained through the controlled dehydration of the tetrahydrate or by crystallization from a concentrated hydrochloric acid solution.[5]

Method 1: Dehydration of Tetrahydrate

-

Place a known amount of finely ground FeCl₂·4H₂O in a vacuum oven.

-

Heat the sample to approximately 120-130 °C under vacuum.[6]

-

Maintain these conditions until the theoretical mass loss for two water molecules is achieved.

-

Cool the sample to room temperature under vacuum before handling.

Method 2: Crystallization from Concentrated HCl

-

Dissolve iron powder in concentrated hydrochloric acid as described for the tetrahydrate synthesis.

-

Concentrate the resulting solution by gentle heating until crystals begin to form.

-

Cool the concentrated solution in an ice bath to promote further crystallization.

-

Isolate the crystals of FeCl₂·2H₂O by filtration, wash with a small amount of cold, concentrated HCl, and dry under vacuum.[5]

Experimental Characterization of Paramagnetic Properties

A thorough understanding of the paramagnetic nature of iron(II) chloride hydrates requires precise experimental measurements. The following sections detail the methodologies for determining their magnetic susceptibility and for probing their electronic structure using Electron Paramagnetic Resonance (EPR) spectroscopy.

Magnetic Susceptibility Measurements

The magnetic susceptibility of a material provides a quantitative measure of its paramagnetic character. Two common methods for this determination are the Gouy balance and Superconducting Quantum Interference Device (SQUID) magnetometry.

The Gouy balance is a straightforward and accessible technique for measuring magnetic susceptibility.[7][8] It relies on measuring the apparent change in mass of a sample when it is suspended in a magnetic field.[8]

Experimental Protocol:

-

Sample Preparation: Finely grind the iron(II) chloride hydrate sample and pack it uniformly into a cylindrical Gouy tube of known length and cross-sectional area.

-

Initial Measurement (Field Off): Suspend the Gouy tube from a sensitive analytical balance such that the bottom of the sample is in the center of the magnetic field of an electromagnet, and the top is in a region of negligible field. Record the mass of the sample without the magnetic field (m_off).

-

Measurement with Magnetic Field (Field On): Apply a known magnetic field (H) using the electromagnet and record the new apparent mass of the sample (m_on).[9]

-

Data Analysis: The change in mass (Δm = m_on - m_off) is directly proportional to the magnetic susceptibility of the sample. The volume susceptibility (κ) can be calculated using the formula:

κ = (2 * g * Δm) / (A * H²)

where g is the acceleration due to gravity and A is the cross-sectional area of the sample. The molar susceptibility (χ_m) can then be determined by multiplying the volume susceptibility by the molar volume.

For more precise and temperature-dependent magnetic susceptibility measurements, a SQUID magnetometer is the instrument of choice. It offers unparalleled sensitivity, allowing for the characterization of weakly paramagnetic samples and the detailed study of magnetic transitions.[10]

Workflow for SQUID Magnetometry:

Caption: Workflow for SQUID Magnetometry Measurement.

Data Interpretation:

The data obtained from SQUID magnetometry, typically magnetic moment as a function of temperature and applied field, can be used to calculate the molar magnetic susceptibility (χ_m). A plot of 1/χ_m versus temperature should yield a straight line for a paramagnetic material obeying the Curie-Weiss law. The slope of this line is inversely proportional to the Curie constant (C), and the x-intercept provides the Weiss constant (θ). From the Curie constant, the effective magnetic moment (μ_eff) can be calculated using the following equation:

μ_eff = √(3k_B C / N_A μ_B²)

where k_B is the Boltzmann constant, N_A is Avogadro's number, and μ_B is the Bohr magneton.

Comparative Magnetic Properties of Iron(II) Chloride Hydrates

The following table summarizes the expected and reported magnetic properties for anhydrous and hydrated iron(II) chloride.

| Property | Anhydrous FeCl₂ | FeCl₂·2H₂O | FeCl₂·4H₂O |

| Appearance | White/Tan Solid[4] | Pale Green Solid[5] | Pale Green Solid[4] |

| Crystal Structure | Trigonal[7] | Monoclinic[5] | Monoclinic[6] |

| Molar Mass ( g/mol ) | 126.75[4] | 162.78 | 198.81[4] |

| Molar Magnetic Susceptibility (χ_m) at RT (cm³/mol) | +14750 x 10⁻⁶[4] | Data not readily available | +12900 x 10⁻⁶[8] |

| Theoretical Spin-only Magnetic Moment (μ_B) | 4.90 | 4.90 | 4.90 |

| Expected Weiss Constant (θ) | Negative (antiferromagnetic coupling) | Negative | Negative |

Note: The experimental magnetic moment is often slightly higher than the spin-only value due to orbital contributions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the high-spin Fe(II) ion.[1] It provides detailed information about the electronic structure and the local environment of the paramagnetic center.

Challenges in EPR of High-Spin Fe(II):

The EPR study of high-spin d⁶ systems like Fe(II) presents significant challenges, primarily due to large zero-field splitting (ZFS).[1] ZFS arises from the interaction of the electron spin with the electric field generated by the surrounding ligands, which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. For Fe(II) complexes, the ZFS can be on the order of tens of cm⁻¹, which is often much larger than the energy of the microwaves used in conventional X-band EPR spectrometers.[1]

High-Frequency EPR (HF-EPR):

To overcome the challenge of large ZFS, high-frequency EPR is often employed.[11] By using higher microwave frequencies (and correspondingly higher magnetic fields), it becomes possible to observe EPR transitions that would be inaccessible at lower frequencies.

Information from EPR Spectra:

A successful EPR experiment on an iron(II) chloride hydrate would yield the g-tensor and the ZFS parameters (D and E). These parameters provide a detailed picture of the electronic ground state and the symmetry of the ligand field around the Fe(II) ion.

Relevance to Drug Development Professionals

The paramagnetic properties of iron-based compounds, including iron(II) chloride hydrates, have direct applications in the pharmaceutical and biomedical fields.

Magnetic Resonance Imaging (MRI) Contrast Agents

Paramagnetic metal ions can significantly alter the relaxation times of water protons in their vicinity, a property that is exploited to enhance the contrast in MRI images. While gadolinium-based contrast agents are most common, there is growing interest in iron-based agents due to their lower toxicity and the fact that iron is an essential element in the body. Iron oxide nanoparticles, often synthesized from precursors like iron(II) chloride, are used as T2 contrast agents. Understanding the fundamental paramagnetic properties of simple iron salts like the hydrates of FeCl₂ is crucial for the rational design of more complex and efficient iron-based MRI contrast agents.

Magnetic Drug Delivery

The magnetic properties of iron-containing nanoparticles can be harnessed for targeted drug delivery. In this approach, a therapeutic agent is attached to a magnetic nanoparticle. An external magnetic field can then be used to guide the drug-nanoparticle conjugate to a specific site in the body, such as a tumor, thereby increasing the local concentration of the drug and reducing systemic side effects. The synthesis of these magnetic nanoparticles often begins with simple iron salts, and a thorough understanding of their magnetic properties is essential for controlling the magnetic response of the final drug delivery vehicle.

Logical Relationship of Paramagnetic Properties to Biomedical Applications:

Caption: From Fundamental Property to Application.

Conclusion

The paramagnetic properties of iron(II) chloride hydrates are a direct consequence of the high-spin d⁶ electronic configuration of the ferrous ion. The degree of hydration subtly influences the crystal structure and, in turn, the magnetic interactions within the material. A comprehensive characterization of these properties, through techniques such as magnetic susceptibility measurements and EPR spectroscopy, provides valuable insights into their fundamental nature. For researchers in drug development, a solid understanding of the paramagnetism of these and related iron compounds is essential for the design and optimization of novel MRI contrast agents and magnetic drug delivery systems, ultimately contributing to advancements in diagnostics and therapeutics.

References

-

Measurement of magnetic susceptibility by Gouy's method - Virtual Labs. (URL: [Link])

-

Gouy's Method for Determination of Magnetic Susceptibility | Dalal Institute. (URL: [Link])

-

Magnetic Susceptibility determination: Guoy's Balance Method - My Physics Class Room. (URL: [Link])

-

Low-Temperature Magnetic Susceptibility of FeCls*. (URL: [Link])

-

Magnetic Susceptibility of FeCl2·4H2O at Low Temperatures | Semantic Scholar. (URL: [Link])

-

Iron(II) chloride - Wikipedia. (URL: [Link])

-

Paramagnetic Contrast Agents in MRI: A Review - FUPRESS. (URL: [Link])

-

Curie–Weiss law - Wikipedia. (URL: [Link])

-

Theory of Magnetism in FeCl2·2H2O. II. | Semantic Scholar. (URL: [Link])

-

field EPR and FDMRS study of the [Fe(H2O)6]2+ ion in ferrous - National MagLab. (URL: [Link])

-

Iron(II) chloride tetrahydrate (FeCl2•4H2O)-Crystalline - FUNCMATER. (URL: [Link])

-

The colours and magnetic properties of hydrated iron group salts, and evidence for covalent bonding | Scilit. (URL: [Link])

-

Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - MDPI. (URL: [Link])

-

Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors - PMC. (URL: [Link])

-

Iron(II) chloride - Sciencemadness Wiki. (URL: [Link])

-

A Comparative Study of Thermal Behaviour and Magnetic Properties of Complexes of Mn(II), Fe(II), Co(II) - IJCRT.org. (URL: [Link])

-

High-frequency/high-field EPR spectroscopy of the high-spin ferrous ion in hexaaqua complexes - PubMed. (URL: [Link])

-

Laboratory Synthesis and Titrations of IronIIchloride-FeCl 2 and IronII Ethoxide-Fe(OEt) 2 Using Ethanol-90 - Science Publishing Group. (URL: [Link])

-

How to Make Anhydrous Ferrous Chloride : 4 Steps - Instructables. (URL: [Link])

-

EPR Studies of High-Spin (S = 2) Iron(1V) and. (URL: [Link])

-

How can I make iron chloride tetrahydrate FeCl2. 4H2O from iron chloride FeCl2? | ResearchGate. (URL: [Link])

-

THE MAGNETIC SUCEPTIBILITY OF FECL2.4H2O FROM 0.35 K TO 4.2 K, - DTIC. (URL: [Link])

-

Sensitive SQUID magnetometry for studying nano-magnetism - ar5iv - arXiv. (URL: [Link])

-

Iron-Based Magnetic Nanosystems for Diagnostic Imaging and Drug Delivery: Towards Transformative Biomedical Applications - UCL Discovery - University College London. (URL: [Link])

-

Iron Oxide Nanoparticles as a Drug Delivery Vehicle for MRI Monitored Magnetic Targeting of Brain Tumors - PMC. (URL: [Link])

-

Magnetostructural correlations for Fe2+ ions at orthorhomobic sites in FeCl2·4H2O and FeF2·4H2O crystals modeled by microscopic spin Hamiltonian approach - ResearchGate. (URL: [Link])

-

Magnetism in FeCl2 at High Pressures - ResearchGate. (URL: [Link])

-

A flexible iron(ii) complex in which zero-field splitting is resistant to structural variation - Chemical Science (RSC Publishing). (URL: [Link])

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

Ferrous Chloride | FeCl2 | CID 24458 - PubChem - NIH. (URL: [Link])

-

Magnetic Resonance Imaging and Iron-oxide Nanoparticles in the era of Personalized Medicine - PMC. (URL: [Link])

-

A flexible iron(ii) complex in which zero-field splitting is resistant to structural variation - Chemical Science (RSC Publishing). (URL: [Link])

-

Properties of paramagnetic metals in MRI. - SciSpace. (URL: [Link])

-

SQUID Magnetometer - CRF - IIT Delhi. (URL: [Link])

Sources

- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 2. rsc.org [rsc.org]

- 3. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Iron(II) chloride dihydrate (1639-77-2) for sale [vulcanchem.com]

- 6. Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On analysis of iron (II) chloride via graph entropy measures and statistical models | PLOS One [journals.plos.org]

- 8. fizika.si [fizika.si]

- 9. researchgate.net [researchgate.net]

- 10. 205082500 [thermofisher.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Precision Stoichiometry of Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O) in Catalytic and Pharmaceutical Applications

Executive Summary

In the realm of drug development and organometallic catalysis, Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) has emerged as a pivotal precursor due to its utility in sustainable cross-coupling reactions and radical chemistry. However, its hygroscopic nature and susceptibility to oxidation present significant stoichiometric challenges. This technical guide provides a rigorous framework for the precise molecular weight calculation, handling, and stoichiometric validation of FeCl₂·4H₂O, ensuring reproducibility in high-stakes experimental environments.

The Physicochemical Entity: FeCl₂·4H₂O

Before calculating stoichiometry, one must understand the coordination environment. In the tetrahydrate form, the iron center adopts an octahedral geometry. Two chloride ligands and four water molecules coordinate directly to the metal center.

Critical Insight for Researchers: The "4H₂O" is not merely adventitious solvent; it is structural. However, the lattice energy is such that the loss of water (efflorescence) or gain of water (deliquescence) occurs readily depending on relative humidity. Furthermore, the oxidation of Fe(II) to Fe(III) (forming various oxyhydroxides) alters the effective molecular weight (MW) and catalyst activity.

Theoretical Molecular Weight Calculation

To establish a baseline for stoichiometry, we utilize the standard atomic weights (IUPAC, 2022 intervals).

Table 1: Atomic Weight Contributions

| Element | Standard Atomic Weight ( | Count per Formula Unit | Total Mass Contribution ( g/mol ) |

| Iron (Fe) | 55.845 | 1 | 55.845 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 |

| Hydrogen (H) | 1.008 | 8 | 8.064 |

| Oxygen (O) | 15.999 | 4 | 63.996 |

| TOTAL | 198.805 |

Calculated MW: 198.81 g/mol (rounded to two decimal places for analytical precision).

Stoichiometric Sensitivity and Error Propagation

In drug development workflows, particularly in iron-catalyzed Kumada or Suzuki-Miyaura couplings, catalyst loading is often low (1–5 mol%). A deviation in the hydration state of the precursor can lead to significant errors in the effective catalyst concentration.

The "Effective" Molecular Weight

If a sample of FeCl₂·4H₂O has absorbed excess moisture (becoming wet solid) or oxidized, weighing 198.81 mg will not yield 1.0 mmol of active Fe(II).

-

Scenario A (Oxidation): Presence of FeCl₃ or Fe(OH)₃ impurities decreases the active Fe(II) count.

-

Scenario B (Hygroscopicity): If the material is actually FeCl₂·4.5H₂O (surface water), the actual Fe(II) content is lower than calculated.

Visualization: Stoichiometric Logic Flow

The following diagram illustrates the decision matrix for handling FeCl₂·4H₂O to ensure stoichiometric integrity.

Figure 1: Decision matrix for assessing FeCl₂·4H₂O quality prior to stoichiometric calculations.

Protocol: Validation of Fe(II) Content

To ensure scientific integrity, one cannot rely solely on the label MW. For critical kinetic studies or GMP synthesis, the Effective Molecular Weight must be determined via redox titration.

Methodology: Permanganometric Titration

This protocol utilizes the reduction of potassium permanganate (

Reaction Stoichiometry:

Reagents:

-

FeCl₂·4H₂O sample (approx. 200 mg)

-

Standardized 0.02 M

solution -

2 M Sulfuric Acid (

) (degassed) -

Zimmermann-Reinhardt reagent (preventative for chloride interference, optional but recommended if HCl is present).

Step-by-Step Workflow:

-

Preparation: Weigh ~200 mg of FeCl₂·4H₂O precisely (record mass

). -

Dissolution: Dissolve in 25 mL of degassed 2 M

under an Argon blanket to prevent atmospheric oxidation during dissolution. -

Titration: Titrate immediately with 0.02 M

until a faint pink color persists for 30 seconds. -

Calculation:

Application Case Study: Iron-Catalyzed Cross-Coupling

Iron catalysis is gaining traction in pharmaceutical synthesis as a non-toxic alternative to Palladium. However, Iron is less "forgiving" regarding stoichiometry than Palladium.

Scenario: Alkyl-Alkyl Cross-Coupling using FeCl₂·4H₂O as the precatalyst. Target Loading: 5 mol%.

If the researcher assumes 100% purity (MW 198.81) but the material is 95% pure (due to hydration variance), the actual loading is 4.75 mol%. In non-linear kinetic regimes, this 0.25% drop can significantly alter yield or selectivity.

Table 2: Stoichiometric Preparation for 10 mmol Scale Reaction

| Component | Equiv. | Target Moles | Theoretical Mass (100% Purity) | Corrected Mass (95% Purity*) |

| Substrate (Electrophile) | 1.0 | 10.0 mmol | Variable | Variable |

| FeCl₂·4H₂O | 0.05 | 0.5 mmol | 99.4 mg | 104.6 mg |

| Ligand (e.g., TMEDA) | 0.10 | 1.0 mmol | 116.2 mg | 116.2 mg |

| Nucleophile (Grignard) | 1.2 | 12.0 mmol | Variable | Variable |

*Corrected Mass = Theoretical Mass / 0.95

Workflow Visualization

The following diagram details the preparation of the catalytic species, emphasizing the anaerobic requirements essential for maintaining the Fe(II) oxidation state.

Figure 2: Anaerobic workflow for preparing Iron-based catalytic systems.

Conclusion and Best Practices

To achieve high fidelity in experiments involving FeCl₂·4H₂O, researchers must move beyond simple label-based stoichiometry.

-

Storage: Store under Argon or in a desiccator. If the solid turns brown/yellow, it must be recrystallized or discarded.

-

Calculation: Use

as the theoretical basis, but apply a correction factor derived from titration for GMP or kinetic work. -

Environment: Always handle the dissolution step under inert gas to prevent rapid oxidation to Fe(III), which is often catalytically inactive for reduction-based cycles.

References

-

PubChem. (n.d.). Ferrous Chloride Tetrahydrate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

IUPAC. (2022). Standard Atomic Weights. International Union of Pure and Applied Chemistry. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

-